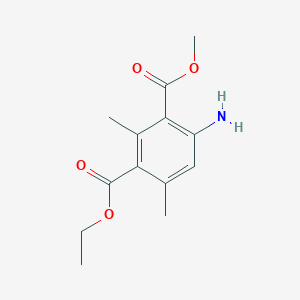
1-Ethyl 3-methyl 4-amino-2,6-dimethylisophthalate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Ethyl 3-methyl 4-amino-2,6-dimethylisophthalate is an organic compound with the molecular formula C13H17NO4 It is a derivative of isophthalic acid, characterized by the presence of ethyl, methyl, and amino groups
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 1-Ethyl 3-methyl 4-amino-2,6-dimethylisophthalate typically involves the esterification of 4-amino-2,6-dimethylisophthalic acid with ethanol and methanol under acidic conditions. The reaction is usually catalyzed by sulfuric acid or another strong acid to facilitate the formation of the ester bonds.
Industrial Production Methods: In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors, which allow for better control over reaction conditions and higher yields. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid is common to ensure efficient esterification.
Analyse Des Réactions Chimiques
Types of Reactions: 1-Ethyl 3-methyl 4-amino-2,6-dimethylisophthalate undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The ester groups can be reduced to alcohols using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions to form derivatives with different functional groups.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or nitric acid are used under acidic conditions.
Reduction: Lithium aluminum hydride or sodium borohydride in anhydrous solvents like ether.
Substitution: Halogenating agents like thionyl chloride or phosphorus tribromide can be used to introduce halogen atoms.
Major Products Formed:
Oxidation: Nitro derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated derivatives.
Applications De Recherche Scientifique
1-Ethyl 3-methyl 4-amino-2,6-dimethylisophthalate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a precursor in the synthesis of biologically active compounds.
Medicine: Explored for its potential use in drug development, particularly in the design of new pharmaceuticals.
Industry: Utilized in the production of polymers and resins due to its ester functionality.
Mécanisme D'action
The mechanism by which 1-Ethyl 3-methyl 4-amino-2,6-dimethylisophthalate exerts its effects involves interactions with various molecular targets. The amino group can form hydrogen bonds with biological molecules, influencing their structure and function. The ester groups can undergo hydrolysis, releasing the corresponding alcohols and acids, which can further interact with biological pathways.
Comparaison Avec Des Composés Similaires
- 1-Ethyl 3-methyl 4-amino-2,6-dimethylbenzoate
- 1-Ethyl 3-methyl 4-amino-2,6-dimethylterephthalate
Comparison: 1-Ethyl 3-methyl 4-amino-2,6-dimethylisophthalate is unique due to its specific substitution pattern on the isophthalic acid core. This unique structure imparts distinct chemical properties, such as reactivity and solubility, making it suitable for specific applications that similar compounds may not be able to fulfill.
Propriétés
Formule moléculaire |
C13H17NO4 |
|---|---|
Poids moléculaire |
251.28 g/mol |
Nom IUPAC |
1-O-ethyl 3-O-methyl 4-amino-2,6-dimethylbenzene-1,3-dicarboxylate |
InChI |
InChI=1S/C13H17NO4/c1-5-18-13(16)10-7(2)6-9(14)11(8(10)3)12(15)17-4/h6H,5,14H2,1-4H3 |
Clé InChI |
OFBXYQLWNDBECP-UHFFFAOYSA-N |
SMILES canonique |
CCOC(=O)C1=C(C(=C(C=C1C)N)C(=O)OC)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



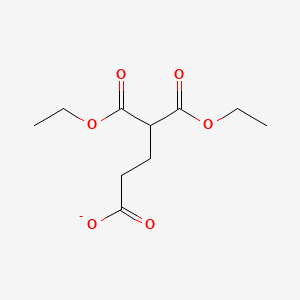
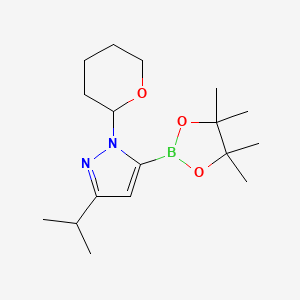

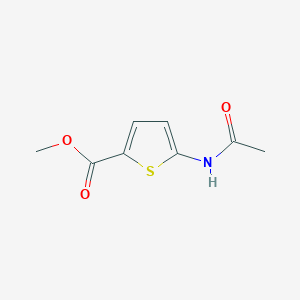
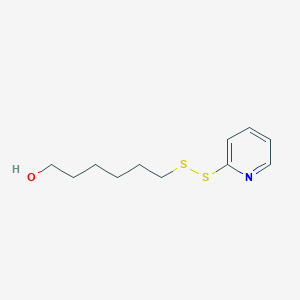
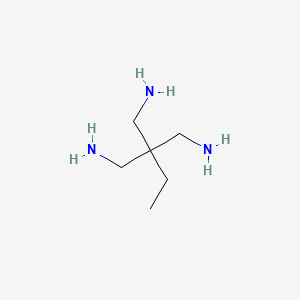
![potassium;(13-methyl-17-oxo-7,8,9,11,12,14,15,16-octahydro-6H-cyclopenta[a]phenanthren-3-yl) sulfate](/img/structure/B13982881.png)
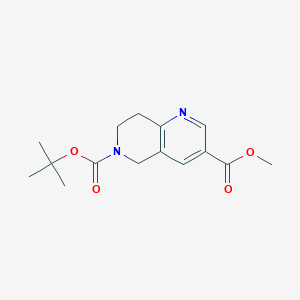

![tert-Butyl 5-formyl-1H-benzo[d]imidazole-1-carboxylate](/img/structure/B13982903.png)
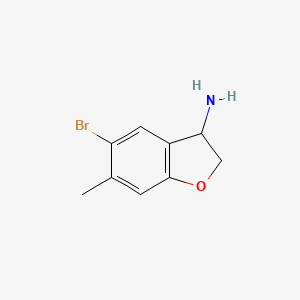
![2,2'-Thiobis[4-bromophenol]](/img/structure/B13982920.png)
![1-[6-(Bromomethyl)pyridin-2-YL]ethanone](/img/structure/B13982928.png)
